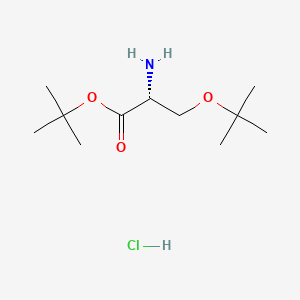

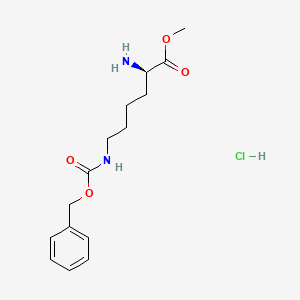

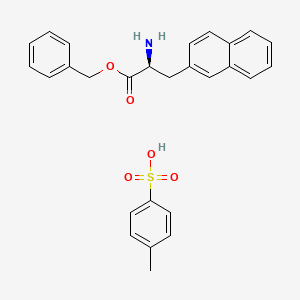

3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and other organic solvents. This compound has been used in various studies due to its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Characterization

"3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt" and its derivatives are valuable in synthetic chemistry, especially in the preparation of enantiopure amino acid benzyl esters, which are crucial intermediates in organic synthesis. The efficient preparation of these esters without using highly hazardous solvents has been demonstrated, employing cyclohexane as a water azeotroping solvent and ethyl acetate for precipitating the tosylate salt, ensuring enantiomeric purity even in highly racemizable amino acids (Bolchi, Bavo, & Pallavicini, 2017). Microwave-assisted synthesis further streamlines the production of amino acid benzyl ester p-toluenesulfonate salts, offering advantages in yield and purity (Vasanthakumar, Patil, & Babu, 2002).

Catalysis and Reactions

Polyaniline salts, including polyaniline p-toluenesulfonate, have shown efficacy as catalysts in esterification reactions of carboxylic acids with alcohols. These catalysts are notable for their activity, recoverability, and reusability, marking a significant development in green chemistry (Palaniappan & Ram, 2002).

Phase Diagrams and Enantiomeric Enrichment

Understanding the phase diagrams of amino acid benzyl ester p-toluenesulfonate salts is crucial for predicting the opportunity for enantiomeric enrichment through crystallization. This knowledge is vital when considering the racemization potential of amino acids under certain conditions and the impact of isolation procedures on the enantiomeric excess of the product (Bolchi, Bavo, & Pallavicini, 2017).

Application in Drug Synthesis

The compound and its derivatives have been utilized in the synthesis of various pharmacologically relevant compounds, such as thalidomide amino acid derivatives, demonstrating the versatility of microwave-assisted methods in enhancing yield and reducing reaction time compared to conventional heating methods. This approach underscores the compound's role in facilitating the synthesis of complex molecules with potential therapeutic applications (Hong, 2009).

properties

IUPAC Name |

benzyl (2S)-2-amino-3-naphthalen-2-ylpropanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2.C7H8O3S/c21-19(20(22)23-14-15-6-2-1-3-7-15)13-16-10-11-17-8-4-5-9-18(17)12-16;1-6-2-4-7(5-3-6)11(8,9)10/h1-12,19H,13-14,21H2;2-5H,1H3,(H,8,9,10)/t19-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOGTYJIKGFYPP-FYZYNONXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC3=CC=CC=C3C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.